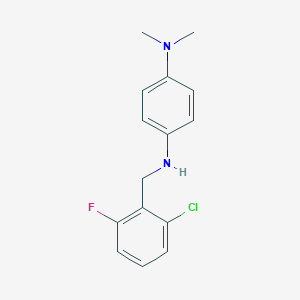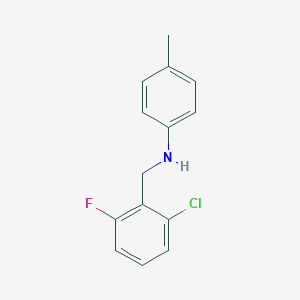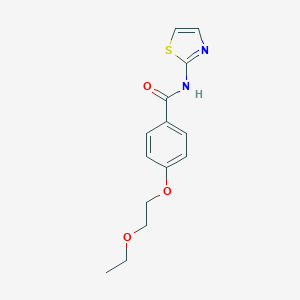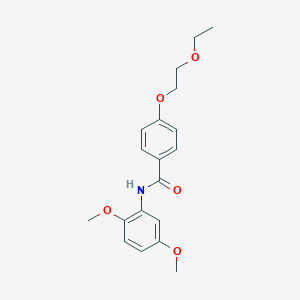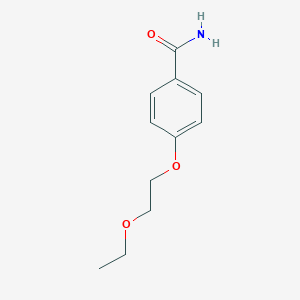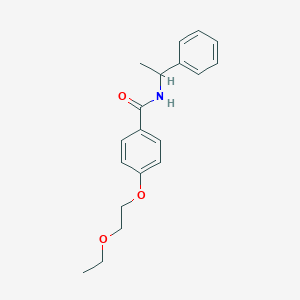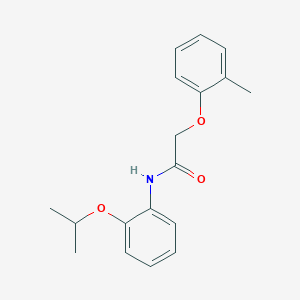
N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide, also known as L-765,314, is a chemical compound that has been studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to act on several different targets in the body. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors and may also have antioxidant effects. In cardiovascular research, N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to activate potassium channels and inhibit calcium channels, leading to vasodilation. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects in various studies. In neuroscience, this compound has been shown to protect against oxidative stress and may also have anti-inflammatory effects. In cardiovascular research, N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to lower blood pressure and improve endothelial function. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its potential for use in multiple scientific fields. This compound has been shown to have effects in neuroscience, cardiovascular research, and cancer research, making it a versatile tool for researchers. However, one limitation of using this compound is its limited availability and high cost, which may make it difficult for some researchers to obtain.
Orientations Futures
There are several future directions for research on N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide. In neuroscience, further studies could investigate the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. In cardiovascular research, future studies could investigate the potential use of this compound in the treatment of hypertension and other cardiovascular diseases. In cancer research, further studies could investigate the anti-proliferative effects of this compound and its potential use in the treatment of various types of cancer. Additionally, future studies could investigate the potential side effects and toxicity of this compound in order to better understand its safety profile.
Méthodes De Synthèse
The synthesis of N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide has been described in several research papers. One commonly used method involves the reaction of 2-methylphenol and 2-chloro-N-(2-isopropoxyphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then reacted with sodium hydride and 2-bromophenol to yield the final compound.
Applications De Recherche Scientifique
N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide has been studied for its potential applications in various scientific fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cardiovascular research, N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. In cancer research, this compound has been shown to have anti-proliferative effects and may be useful in the treatment of certain types of cancer.
Propriétés
Nom du produit |
N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-(2-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-13(2)22-17-11-7-5-9-15(17)19-18(20)12-21-16-10-6-4-8-14(16)3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Clé InChI |
XRZRNEWIZGDYDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OC(C)C |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Bromo-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B268151.png)
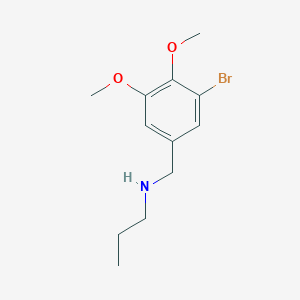
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)
![1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B268154.png)
![3-{1-Hydroxy-2-[(3-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B268156.png)
![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)
![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)
![4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268161.png)
